2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine

CAS No.: 1227606-43-0

Cat. No.: VC3029377

Molecular Formula: C7H5ClF3NO

Molecular Weight: 211.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227606-43-0 |

|---|---|

| Molecular Formula | C7H5ClF3NO |

| Molecular Weight | 211.57 g/mol |

| IUPAC Name | 2-(chloromethyl)-6-(trifluoromethyl)pyridin-3-ol |

| Standard InChI | InChI=1S/C7H5ClF3NO/c8-3-4-5(13)1-2-6(12-4)7(9,10)11/h1-2,13H,3H2 |

| Standard InChI Key | JPZBSMXLNZYQSU-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1O)CCl)C(F)(F)F |

| Canonical SMILES | C1=CC(=NC(=C1O)CCl)C(F)(F)F |

Introduction

Physical and Chemical Properties

Structural Characteristics

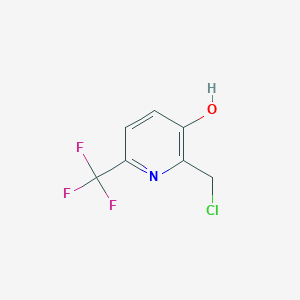

2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine possesses a pyridine ring with three distinct functional groups. The molecular formula is C₇H₅ClF₃NO, corresponding to a molecular weight of 211.57 g/mol . The compound's structure features:

-

A pyridine ring as the core scaffold

-

A trifluoromethyl (CF₃) group at the 6-position

-

A hydroxyl (OH) group at the 3-position

-

A chloromethyl (CH₂Cl) group at the 2-position

The compound can also be referred to by its synonym 2-(chloromethyl)-6-(trifluoromethyl)pyridin-3-ol .

Physicochemical Properties

While specific physicochemical data for 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine is limited in the available literature, properties can be estimated based on structural features and comparable compounds:

The presence of the trifluoromethyl group typically increases lipophilicity compared to non-fluorinated analogs, while the hydroxyl group provides potential hydrogen bonding sites that may influence solubility and intermolecular interactions.

Synthesis and Preparation Methods

Industrial Production

-

Reaction conditions: Temperature control between 60-100°C, with reaction times of 3-6 hours

-

Reagent ratios: Based on similar compounds, the molar ratio of chlorinating reagent:starting material:radical initiator:radical precursor might be optimized to approximately 1:2-5:0.001-0.02:0.01-0.2

-

Purification: Column chromatography or recrystallization techniques would likely be employed to achieve high purity

Chemical Reactivity

Key Reaction Sites

2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine presents multiple reactive sites that can participate in various chemical transformations:

-

Chloromethyl group: The chloromethyl functionality at the 2-position serves as an electrophilic site for nucleophilic substitution reactions. This reactive handle can be utilized for introducing various substituents through displacement of the chlorine atom .

-

Hydroxyl group: The hydroxyl group at the 3-position can participate in esterification, etherification, or oxidation reactions. It may also influence hydrogen bonding patterns and solubility.

-

Pyridine nitrogen: The basic nitrogen atom in the pyridine ring can participate in coordination with metals, alkylation reactions, or serve as a hydrogen bond acceptor.

-

Trifluoromethyl group: While generally stable, the trifluoromethyl group influences the electronic properties of the molecule, affecting the reactivity of other functional groups.

Common Reactions

Based on the reactivity of similar compounds, 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine likely undergoes the following types of reactions:

-

Nucleophilic substitution at the chloromethyl group: Reactions with nucleophiles (amines, thiols, alcohols) to form new C-N, C-S, or C-O bonds.

-

Hydroxyl group transformations: Reactions such as etherification, esterification, or protection/deprotection sequences.

-

Cross-coupling reactions: The chloromethyl group might participate in metal-catalyzed coupling reactions under appropriate conditions.

-

Coordination chemistry: The pyridine nitrogen can coordinate with various metals, potentially forming complexes with interesting properties.

-

Transformations involving the pyridine ring: Various modifications of the pyridine core might be possible, depending on specific reaction conditions.

Applications

Agrochemical Applications

Trifluoromethylpyridine derivatives have significant applications in agrochemical development, suggesting potential uses for 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine:

-

Pesticide intermediates: Similar compounds are utilized in the synthesis of crop protection products. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine serves as a key intermediate for several commercial agrochemicals .

-

Herbicide components: The trifluoromethyl group often confers advantageous properties in herbicidal compounds, including enhanced activity and environmental stability.

-

Fungicide development: Fluorinated pyridines, including those with trifluoromethyl substituents, have been incorporated into fungicidal agents with improved efficacy.

Structure-Activity Relationships

Comparison with Similar Compounds

Understanding the structural relationships between 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine and similar compounds provides insights into potential activity profiles:

Effects of Substituents

The combination of substituents in 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine contributes to its unique properties:

-

Trifluoromethyl group: Enhances lipophilicity and metabolic stability. Research indicates that derivatives containing trifluoromethyl groups often display enhanced biological activity compared to non-fluorinated analogs, including improved antimicrobial properties.

-

Hydroxyl group: Provides a site for hydrogen bonding, potentially influencing solubility, protein binding, and specific interactions with biological targets.

-

Chloromethyl group: Serves as a reactive handle for further functionalization, allowing for diverse structural modifications to optimize activity profiles.

Studies on related compounds suggest that the specific positioning of these substituents significantly affects chemical reactivity and biological interactions, with the trifluoromethyl group in particular playing a crucial role in enhancing biological activity.

Biological Activity

Other Biological Effects

Related trifluoromethylpyridine derivatives have demonstrated diverse biological activities that might provide insights into potential applications of 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine:

-

Enzyme inhibition: Similar compounds have shown potential as enzyme inhibitors, including phosphopantetheinyl transferase inhibitors that can attenuate bacterial secondary metabolism .

-

Anticancer activity: Some trifluoromethylpyridine derivatives have demonstrated anticancer properties, with activity against various cancer cell lines. The table below shows activity data for a related compound:

| Cell Line | IC50 (μM) for Related Compound |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HT-29 (Colon Cancer) | 10.5 |

While this data is for a related compound rather than 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine specifically, it suggests potential avenues for investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume